Hexyltrichlorosilane

Descripción

Overview of Hexyltrichlorosilane (HTS) in Chemical Research

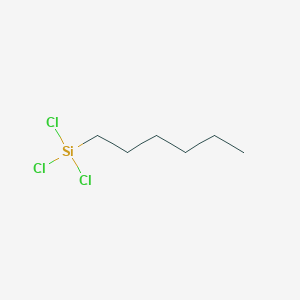

This compound, with the chemical formula C₆H₁₃Cl₃Si, is an organosilicon compound that presents as a colorless to pale yellow liquid. cymitquimica.com It is characterized by a six-carbon alkyl chain (hexyl group) attached to a trichlorosilyl (B107488) group. In chemical research, HTS is primarily investigated for its utility in materials science, where it functions as a surface modification agent and a coupling agent. cymitquimica.com Its reactivity, particularly with water and hydroxylated surfaces, allows it to form stable siloxane bonds, making it a key component in the functionalization of various substrates. noaa.gov It is also utilized as a surfactant and capping agent in the synthesis and stabilization of nanoparticles.

Significance of Organosilane Chemistry in Modern Science

Organosilane chemistry is a cornerstone of modern materials science, engineering, and nanotechnology. zmsilane.com Compounds in this class act as indispensable molecular bridges that form durable covalent bonds between inorganic materials (like glass, metals, and minerals) and organic polymers. zmsilane.comdakenchem.com This unique dual reactivity is fundamental to improving adhesion, durability, chemical resistance, and corrosion protection in a wide array of products, including coatings, adhesives, sealants, and composites. zmsilane.comdakenchem.comzmsilane.com The ability to tailor surface properties at the molecular level has enabled the development of high-performance materials essential for industries ranging from electronics and automotive to aerospace and biomedical applications. zmsilane.comacs.org

Scope and Research Focus of this compound Studies

Research on this compound is predominantly centered on its applications in materials science. Key areas of investigation include its use for the surface modification of silicon-based materials to impart specific properties, most notably hydrophobicity. marketresearch.comrsc.org Studies frequently explore its role in nanotechnology, such as the functionalization of silicon nanowires (SiNWs) for use in advanced sensors and the surface treatment of silica (B1680970) nanoparticles. researchgate.net Furthermore, its function as a coupling agent to enhance the interfacial adhesion in composites and coatings is a significant area of research. cymitquimica.cominnospk.com Investigations aim to understand how the molecular structure of HTS contributes to the performance and longevity of these advanced materials.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

trichloro(hexyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl3Si/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXJGGDONSCPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl3Si | |

| Record name | HEXYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044741 | |

| Record name | Trichloro(hexyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexyltrichlorosilane is a colorless liquid with a pungent odor. It is decomposed by moist air or water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue. It is used as a chemical intermediate., Liquid, Colorless liquid with a penetrating odor; Fumes in moist air; [Hawley] | |

| Record name | HEXYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane, trichlorohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyltrichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5538 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

190 °C | |

| Record name | Hexyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1100 g/cu cm at 20 °C | |

| Record name | Hexyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.25 [mmHg] | |

| Record name | Hexyltrichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5538 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid | |

CAS No. |

928-65-4 | |

| Record name | HEXYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexyltrichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXYLTRICHLOROSILANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexyltrichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/hexyltrichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, trichlorohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloro(hexyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichlorohexylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYLTRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ5Z98918X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Reaction Pathways of Hexyltrichlorosilane

Synthetic Routes and Methodologies for Hexyltrichlorosilane Production

The production of this compound can be achieved through various synthetic pathways, with the Grignard reaction and direct chlorination being two prominent methods.

Direct chlorination offers a high-yield method for synthesizing this compound, particularly in industrial settings. This process involves the reaction of hexylsilane (B129531) (C₆H₁₃SiH₃) with a chlorinating agent, such as silicon tetrachloride (SiCl₄). The reaction is typically catalyzed and driven by thermal activation.

A common protocol involves mixing hexylsilane with an excess of silicon tetrachloride in the presence of a catalytic amount of a tertiary amine, like tributylamine. The mixture is heated for an extended period, with the progress of the reaction monitored by techniques such as gas chromatography-mass spectrometry (GC-MS). The progressive conversion of hexylsilane to this compound occurs during this heating phase. Following the reaction, fractional distillation is employed to remove low-boiling byproducts, such as trichlorosilane (B8805176) (HSiCl₃) and unreacted silicon tetrachloride, to yield the purified this compound product. While this method can achieve high purity, careful control of reaction conditions is necessary to prevent over-chlorination.

Another approach to direct chlorination involves the reaction of organosilanes with halogens. The reaction of organosilanes with chlorine, bromine, and iodine generally proceeds with good yield through the cleavage of the silicon-hydrogen (Si-H) bond and the formation of a silicon-halogen bond. alfachemic.com

On an industrial scale, the synthesis of this compound prioritizes efficiency, cost-effectiveness, and safety, given the compound's sensitivity to moisture and its corrosive nature. Continuous flow systems are often favored over batch processes. These systems, which may utilize tubular reactors, allow for the continuous feeding of reactants like hexylsilane and silicon tetrachloride, minimizing residence time and thereby reducing the formation of unwanted byproducts.

| Synthetic Method | Typical Yield (%) | Reaction Temperature (°C) | Catalyst | Scalability |

| Grignard Reagent | 40-60 | 25-50 | None | Laboratory |

| Direct Chlorination | ~81 | 90-130 | Tributylamine | Industrial |

This table provides a comparative overview of the two primary synthetic methods for this compound. Data sourced from .

Surface Modification and Functionalization with Hexyltrichlorosilane

Fundamental Principles of Surface Functionalization

The ability of Hexyltrichlorosilane to modify surfaces is primarily rooted in its capacity to form self-assembled monolayers (SAMs). This process involves the spontaneous organization of HTS molecules into a stable, single-molecule-thick layer on a substrate.

The formation of a this compound SAM is a multi-step process driven by the high reactivity of the trichlorosilyl (B107488) headgroup and the van der Waals interactions between the hexyl chains. The mechanism typically involves:

Hydrolysis: In the presence of a trace amount of water on the substrate surface or in the solvent, the chlorine atoms of the trichlorosilyl group hydrolyze to form reactive silanol (B1196071) (Si-OH) groups. This is a critical step, and the amount of water present must be carefully controlled to ensure the formation of a well-ordered monolayer. researchgate.netacs.org

Physisorption: The resulting hexylsilanetriol molecules initially physisorb onto the substrate surface.

Covalent Bonding (Chemisorption): The silanol groups of the HTS molecules then undergo a condensation reaction with the hydroxyl (-OH) groups present on the surface of the substrate, forming strong, covalent siloxane (Si-O-Substrate) bonds. This anchors the HTS molecules to the surface. researchgate.net

Lateral Polymerization: The remaining silanol groups on adjacent, anchored HTS molecules can further react with each other to form a cross-linked polysiloxane network. This lateral polymerization enhances the stability and density of the monolayer. acs.org

The driving force for the self-assembly is the reduction of surface energy achieved by the formation of these stable covalent bonds and the close packing of the hydrophobic hexyl chains, which are stabilized by van der Waals forces. The kinetics of SAM formation are typically rapid, with significant surface coverage occurring within minutes of exposure, followed by a slower reorganization phase to maximize packing density. soton.ac.uk

The versatility of this compound lies in its ability to bind to a wide variety of substrates that possess surface hydroxyl groups. The primary requirement for the formation of a stable HTS SAM is a hydroxylated surface.

Silicon-based Substrates: Silicon wafers with a native oxide layer (SiO₂) are a common substrate for HTS functionalization. The surface is rich in silanol (Si-OH) groups, which readily react with the hydrolyzed HTS molecules to form a dense and stable Si-O-Si network. researchgate.netmdpi.com This process is fundamental in many microelectronics and sensor applications.

Metal Oxides: A broad range of metal oxide surfaces can be modified with this compound. This includes, but is not limited to:

Titanium Dioxide (TiO₂): Used in biomedical implants and photocatalysis, the surface of titanium can be hydroxylated and subsequently functionalized with HTS to create a hydrophobic and biocompatible surface. researchgate.netgoogle.comresearchgate.net

Indium Tin Oxide (ITO): A transparent conducting oxide used in optoelectronics, ITO surfaces can be modified with HTS to alter their surface energy and improve the performance of devices like organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Lead Zirconate Titanate (PZT): On complex oxides like PZT, HTS can form protective monolayers that prevent etching in acidic environments. mdpi.com

Other Substrates: Glass, quartz, and alumina, which all present surface hydroxyl groups, are also suitable substrates for the formation of this compound SAMs. researchgate.net

The following table summarizes the attachment of this compound to various substrates and the resulting surface properties.

| Substrate | Key Surface Group | Application of HTS SAM | Resulting Property |

| Silicon Dioxide (SiO₂) | Silanol (Si-OH) | Microelectronics, Sensors | Hydrophobic, Passivated Surface |

| Titanium Dioxide (TiO₂) | Titanol (Ti-OH) | Biomedical Implants | Increased Hydrophobicity, Improved Biocompatibility |

| Indium Tin Oxide (ITO) | Hydroxyl Groups | Optoelectronics | Modified Surface Energy, Enhanced Device Performance |

| Lead Zirconate Titanate (PZT) | Hydroxylated Zirconium | Protective Coatings | Acid Resistance |

Self-Assembled Monolayer (SAM) Formation Mechanisms

Advanced Surface Engineering Techniques Utilizing this compound

Beyond creating simple hydrophobic surfaces, this compound is a key component in more sophisticated surface engineering strategies.

While this compound itself provides a hydrophobic surface due to its hexyl chain, it can be used to create monolayers with tailored properties. The length of the alkyl chain in alkyltrichlorosilanes is a critical parameter that influences the final properties of the SAM. Shorter chains, like the hexyl group in HTS, can result in less densely packed monolayers compared to longer chain analogues like octadecyltrichlorosilane (B89594) (OTS). This can be advantageous in certain applications, such as gas sensing, where the less-packed structure allows for the intercalation of analyte molecules.

Furthermore, HTS can be used in mixed monolayer systems. By co-depositing HTS with other functionalized silanes, it is possible to create surfaces with a controlled ratio of different chemical functionalities, thereby tailoring properties like wettability, adhesion, and biorecognition. researchgate.net

The table below illustrates how the properties of alkyltrichlorosilane SAMs can be tailored by varying the alkyl chain length.

| Alkyltrichlorosilane | Alkyl Chain Length | Resulting Monolayer Characteristics |

| Propyltrichlorosilane | 3 | Less ordered, lower hydrophobicity |

| This compound | 6 | Moderate order and hydrophobicity |

| Octyltrichlorosilane | 8 | Higher order and hydrophobicity |

| Dodecyltrichlorosilane | 12 | Well-ordered, highly hydrophobic |

| Octadecyltrichlorosilane | 18 | Highly ordered, crystalline-like, very hydrophobic |

This compound SAMs can serve as a stable and robust foundation for subsequent chemical modifications in a multi-step functionalization process. A common strategy involves first creating a well-defined HTS monolayer, which then acts as a primer or adhesion-promoting layer for the deposition of other materials.

For instance, a titanium substrate can first be modified with HTS to create a hydrophobic surface. This layer can then be further functionalized, for example, by the electrochemical polymerization of pyrrole (B145914) to create a conductive polypyrrole film. researchgate.net In this case, the HTS monolayer serves to control the initial surface properties, which in turn influences the growth and adhesion of the subsequent polymer layer.

Another approach involves creating a mixed monolayer of HTS and a functional silane (B1218182), for example, one containing a pyrrole group like 6-(1′-pyrrolyl)-n-hexyltrichlorosilane. This allows for direct co-polymerization with other monomers from the surface, creating a covalently bound polymer brush on the substrate. researchgate.net

This compound has found a significant role in microfabrication, particularly in techniques that require the spatial control of surface properties. One notable application is in thermolithography. In this technique, a uniform HTS SAM is first deposited onto a substrate that contains an array of micro-heaters. By selectively heating specific micro-heaters to temperatures above 400°C, the HTS film can be locally decomposed and removed, exposing the underlying hydrophilic substrate. acs.orgcore.ac.uk

This creates a pattern of hydrophobic (HTS-coated) and hydrophilic (exposed substrate) regions. When a material, such as a sol-gel precursor for a metal oxide, is then spin-coated onto the surface, it will selectively adhere only to the hydrophilic regions and be repelled by the hydrophobic HTS-coated areas. This allows for the precise, resist-free patterning of materials on a microscopic scale, which is particularly useful for the fabrication of sensor arrays. acs.org

Control of Surface Energy and Wettability

The modification of surfaces with this compound is a highly effective method for controlling surface energy and wettability. acs.org Wettability describes the ability of a liquid to maintain contact with a solid surface, a property determined by the balance of interfacial forces. creative-biostructure.com This characteristic is commonly quantified by measuring the water contact angle (WCA), where a high contact angle signifies a hydrophobic (water-repellent) surface, and a low contact angle indicates a hydrophilic (water-attracting) surface. creative-biostructure.comrsc.org The surface energy of a solid, which cannot be measured directly, is intrinsically linked to its wettability. dtic.mil

The application of this compound leads to the formation of a self-assembled monolayer (SAM). wikipedia.org This process occurs as the reactive trichlorosilyl head group of the molecule chemisorbs onto hydroxyl-rich substrates, such as silicon oxides or metal oxides, forming stable, covalent siloxane bonds (Si-O-Substrate). acs.orgwikipedia.org Following this anchoring, the aliphatic hexyl chains, which are non-polar, orient themselves away from the substrate, creating a new, low-energy surface. wikipedia.orgsigmaaldrich.com

This new surface, composed of densely packed hydrocarbon chains, fundamentally alters the surface properties from hydrophilic to hydrophobic. gelest.com The initial high-energy, polar surface of the substrate is replaced by a low-energy, non-polar surface presented by the hexyl groups. acs.org This modification significantly reduces the surface's affinity for water, leading to a substantial increase in the water contact angle. rsc.org Research has shown that alkyltrichlorosilanes can form high-quality, densely packed monolayers on various substrates, including silicon and titanium, effectively rendering them hydrophobic. researchgate.net The resulting surface energy is low due to the nature of the exposed methyl and methylene (B1212753) groups of the hexyl chains. acs.org While the maximum theoretical water contact angle for a perfectly flat, low-energy surface terminated with methyl groups is around 120°, the actual WCA achieved depends on the order and packing density of the SAM. rsc.org

Detailed research findings have consistently demonstrated the efficacy of this compound and similar alkylsilanes in modifying surface wettability. Studies on various substrates confirm the transition to a hydrophobic state after the formation of an alkylsilane SAM.

Table 1: Effect of this compound Modification on Water Contact Angle of Various Substrates

| Substrate | Treatment | Resulting Water Contact Angle (WCA) | Surface Character | Reference |

| Silicon with native oxide (Si/SiO₂) | Self-assembled monolayer of alkyltrichlorosilane | Approx. 102-112° | Hydrophobic | researchgate.net |

| Polycrystalline Titanium | Self-assembled monolayer of n-hexyltrichlorosilane | Densely packed monolayer, indicating hydrophobicity | Hydrophobic | researchgate.net |

| Zeolites | Organosilane-modification with this compound | Increased hydrophobicity confirmed by contact angle measurement | Hydrophobic | wpi.edu |

| Glass/Silicon | Ideal flat surface with terminal -CH₃ groups (representative of a perfect SAM) | ~120° | Hydrophobic | rsc.org |

Characterization Methodologies for Hexyltrichlorosilane Modified Surfaces

Spectroscopic Techniques

Spectroscopy plays a pivotal role in confirming the covalent attachment of HTS to a surface and characterizing the chemical nature of the modified layer.

X-ray Photoelectron Spectroscopy (XPS) is a powerful, surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of the atoms within the top 1-10 nm of a material. For HTS-modified surfaces, XPS is employed to confirm the presence of the alkylsiloxane layer and to assess its quality and composition. seriius.commdpi.com

The formation of an HTS monolayer on a substrate is confirmed by the appearance of characteristic peaks for carbon (C 1s) and silicon (Si 2p) and a corresponding attenuation of the substrate's photoemission signals. acs.org For instance, studies on lead zirconate titanate (PZT) thin films modified with HTS showed a significant C 1s peak after modification, confirming the formation of a uniform organic layer. osti.govacs.orgacs.org Similarly, the modification of titanium and stainless steel surfaces with HTS and its derivatives was verified by the detection of silicon and carbon peaks. acs.orgresearchgate.net

High-resolution XPS scans of specific elements can provide information about the chemical bonding environment. For example, the Si 2p peak can distinguish between silicon in the substrate (e.g., SiO₂) and silicon in the siloxane (Si-O-Si) network of the HTS layer. acs.org Analysis of the C 1s peak can help identify the hydrocarbon chain and differentiate it from adventitious carbon contamination. researchgate.net The absence of a chlorine (Cl 2p) signal is often used as an indicator of complete hydrolysis and condensation of the trichlorosilyl (B107488) headgroup. researchgate.net

Table 1: Representative XPS Data for Hexyltrichlorosilane Modified Surfaces

| Substrate | Key Finding | Observation | Reference |

|---|---|---|---|

| Lead Zirconate Titanate (PZT) | Confirmation of a uniform organic monolayer. | Appearance of a strong C 1s peak and attenuation of substrate signals (Pb, Zr, Ti). | osti.govacs.org |

| Polycrystalline Titanium | Formation of a densely packed monolayer. | Detection of C 1s and Si 2p peaks characteristic of the HTS layer. | researchgate.net |

| Stainless Steel | Successful silanization and subsequent functionalization. | Appearance of Si 2p peak at ~103 eV and specific peaks from further functionalization. | acs.org |

Angle-resolved XPS (ARXPS) can provide further information on the structure and orientation of the SAM, helping to confirm that a thin, uniform monolayer has formed on the outermost surface of the substrate. osti.govacs.org

Fourier Transform Infrared (FTIR) spectroscopy is a versatile technique used to identify chemical bonds within a sample by measuring the absorption of infrared radiation. semanticscholar.org When characterizing HTS-modified surfaces, FTIR is particularly useful for confirming the presence of the alkyl chains and the formation of the polysiloxane network. mdpi.comresearchgate.net

The successful grafting of the hexyl groups onto a surface is typically confirmed by the appearance of characteristic C-H stretching vibrations. These peaks are generally observed in the 2850-2960 cm⁻¹ region. For example, the functionalization of silicon nanowires with organosilanes shows the appearance of C-H bond-related bands around 2900 cm⁻¹. mdpi.com

FTIR can also provide evidence for the formation of the polysiloxane (Si-O-Si) network, which is crucial for the stability of the monolayer. The Si-O-Si stretching vibrations typically appear as a broad band in the 1000–1100 cm⁻¹ region. The presence and intensity of these bands can offer insights into the degree of cross-linking within the silane (B1218182) layer. The disappearance of Si-OH bands can also indicate a successful and complete reaction with the surface.

Table 2: Key FTIR Absorption Bands for this compound Modified Surfaces

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance | Reference |

|---|---|---|---|

| ~2957 | C-H asymmetric stretching (CH₃) | Confirms presence of hexyl chain terminus. | mdpi.comresearchgate.net |

| ~2925 | C-H asymmetric stretching (CH₂) | Confirms presence of hexyl chain. | mdpi.comresearchgate.net |

| ~2855 | C-H symmetric stretching (CH₂) | Confirms presence of hexyl chain. | mdpi.comresearchgate.net |

| ~1465 | C-H bending (CH₂) | Further evidence of the alkyl chain. | mdpi.com |

For these measurements, silicon wafers are often used as substrates because they are transparent in the mid-IR range, which is crucial for obtaining high-quality spectra of the monolayer. universitywafer.com

Infrared Reflection Absorption Spectroscopy (IRRAS) is a highly surface-sensitive variation of FTIR spectroscopy, ideal for studying ultrathin films and monolayers on reflective substrates like gold or nickel. researchgate.netresearchgate.net IRRAS provides information not only on the chemical composition but also on the molecular orientation and packing order of the alkyl chains within the self-assembled monolayer.

By analyzing the position and intensity of the methylene (B1212753) (CH₂) stretching vibrations, researchers can deduce the conformational order of the hexyl chains. In highly ordered, all-trans alkyl chains, the asymmetric (νₐ(CH₂)) and symmetric (νₛ(CH₂)) stretching modes appear at lower frequencies (around 2918 cm⁻¹ and 2850 cm⁻¹, respectively). In contrast, disordered or liquid-like chains exhibit these peaks at higher frequencies. This allows for a qualitative assessment of the packing density and order of the HTS monolayer. researchgate.net For example, studies on various alkanethiol SAMs have demonstrated the power of IRRAS in revealing the structural organization of the adsorbed molecules. researchgate.net

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a sample, providing information about electronic transitions. mat-cs.com While not typically used to directly characterize the HTS monolayer itself due to the lack of strong chromophores in the hexylsilane (B129531) molecule, UV-Vis spectroscopy is a valuable tool for assessing the quality of polymer films that are subsequently grown on HTS-modified surfaces. researchgate.netmat-cs.com

For instance, in a study involving the electropolymerization of pyrrole (B145914) on HTS-modified titanium substrates, UV spectroscopy was used to evaluate the quality of the resulting polypyrrole films. researchgate.net The technique can detect the presence of conjugated systems within the polymer, and the characteristics of the absorption spectrum, such as peak position and broadening, can indicate the degree of polymerization, the presence of defects, or degradation. researchgate.net The transparency of the film in the visible region can also be readily assessed, which is important for optical applications. researchgate.net

Infrared Reflection Absorption Spectroscopy (IRRAS)

Surface Topography and Film Thickness Analysis

Understanding the physical structure of the modified surface, including its roughness, uniformity, and thickness, is as important as knowing its chemical composition.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface with nanoscale resolution. It is an essential tool for visualizing the morphology of HTS-modified surfaces, assessing the uniformity of the coating, and measuring surface roughness. wiley.com

AFM can reveal whether the HTS has formed a smooth, complete monolayer or if it has aggregated into islands. wiley.com This is critical because the performance of the modified surface in applications like sensing or as a protective barrier often depends on the formation of a dense, defect-free layer. researchgate.net For example, AFM has been used to study the morphology of polypyrrole films deposited on HTS-modified surfaces and to analyze the surface roughness of various silane-treated materials. researchgate.netoamjms.eu

Quantitative analysis of AFM images provides key surface roughness parameters. nih.gov

Table 3: Common Surface Roughness Parameters Measured by AFM

| Parameter | Description | Significance for HTS-Modified Surfaces |

|---|---|---|

| Ra (Average Roughness) | The arithmetic average of the absolute values of the height deviations from the mean surface. | Provides a general description of the surface texture. A low Ra value typically indicates a smooth, uniform monolayer. |

| Rq (Root Mean Square Roughness) | The root mean square average of the height deviations from the mean surface. | More sensitive to large peaks and valleys than Ra. It gives a measure of the standard deviation of the surface heights. |

| Rp (Maximum Peak Height) | The height of the highest peak within the evaluated area. | Indicates the presence of aggregates or particulates on the surface, which can be sites for defects. |

By comparing the surface morphology and roughness before and after modification, a clear assessment of the film's quality can be made. oamjms.eunih.gov For instance, a significant increase in roughness might indicate uncontrolled, multilayer polymerization rather than the formation of a well-ordered monolayer.

Ellipsometry for Film Thickness and Optical Properties

Wettability and Surface Energy Measurements

Contact angle goniometry is a primary method for evaluating the change in surface wettability after modification with this compound. researchgate.netbiuged.com The contact angle (θ) is the angle at which a liquid droplet meets a solid surface. researchgate.net A high contact angle (>90°) indicates a non-wetting, hydrophobic surface, while a low contact angle (<90°) signifies a wetting, hydrophilic surface. researchgate.net

The hexyl group of this compound is nonpolar and imparts water-repellent properties to the surface it coats. Therefore, a significant increase in the water contact angle is expected after a successful silanization process. This measurement provides a simple yet powerful confirmation that the surface chemistry has been altered as intended, shifting from a typically hydrophilic state (e.g., on hydroxylated silica (B1680970) or metal oxides) to a hydrophobic one. researchgate.net Densely packed monolayers generally result in higher contact angles, making this technique a good indicator of film quality. researchgate.net

Table 4: Water Contact Angle on Various Substrates Before and After this compound Modification

| Substrate | Contact Angle (θ) Before Modification | Contact Angle (θ) After Modification | Change in Wettability |

| Glass Slide (hydroxylated) | ~25° | ~105° | Hydrophilic to Hydrophobic |

| Silicon Wafer with native SiO₂ | ~30° | ~108° | Hydrophilic to Hydrophobic |

| Polycrystalline Titanium | ~60° | ~102° | Increased Hydrophobicity researchgate.net |

| Indium Tin Oxide (ITO) | ~45° | ~98° | Increased Hydrophobicity researchgate.net |

Electrochemical Characterization

Electrochemical methods are extremely sensitive to the properties of the electrode-electrolyte interface and are thus excellent tools for assessing the quality and insulating properties of this compound monolayers on conductive substrates.

Cyclic Voltammetry (CV) is an electrochemical technique used to probe redox processes at an electrode surface. curtin.edu.au When used to characterize a this compound monolayer, it can provide information about the film's density and the presence of defects or pinholes. researchgate.netresearchgate.net The analysis is often performed using a redox probe, such as the ferricyanide/ferrocyanide couple, in the electrolyte solution. uco.es

A bare, unmodified electrode will show a characteristic reversible CV curve for the redox probe. A perfectly formed, dense this compound monolayer acts as an insulating barrier, blocking the redox probe from reaching the electrode surface. This results in the suppression of the redox peaks in the voltammogram. uco.es The degree of suppression is a direct measure of the monolayer's quality and coverage. Furthermore, techniques like reductive desorption (RD), where the potential is scanned to cathodically remove the monolayer, can be used to quantify the surface coverage or grafting density by integrating the charge of the desorption peak. uco.es

Table 5: Interpreting Cyclic Voltammetry Data for Monolayer Quality Assessment

| CV Observation | Interpretation | Monolayer Quality |

| Large, well-defined redox peaks (similar to bare electrode) | Redox probe has easy access to the electrode surface. | Poor, incomplete, or defective monolayer. |

| Significantly suppressed or absent redox peaks | Monolayer effectively blocks electron transfer. uco.es | High, densely packed, and largely pinhole-free monolayer. researchgate.net |

| Measurement of Desorption Peak Charge (Reductive Desorption) | Charge is proportional to the number of molecules desorbed. uco.es | Allows for quantitative calculation of monolayer surface density. researchgate.net |

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-invasive technique for analyzing complex electrochemical systems by measuring the impedance over a range of AC frequencies. palmsens.comnih.gov For surfaces modified with this compound, EIS provides detailed insight into the insulating properties of the monolayer. royalsocietypublishing.orgresearchgate.net

The data is typically analyzed by fitting it to an equivalent electrical circuit model, which represents the different components of the electrode-electrolyte interface (e.g., solution resistance, double-layer capacitance, charge-transfer resistance). nih.gov A high-quality this compound monolayer will significantly increase the charge-transfer resistance (Rct) because it acts as a barrier to electron transfer. It will also decrease the double-layer capacitance (Cdl) by increasing the effective thickness of the dielectric layer at the interface. By comparing the impedance spectra of a bare electrode to a modified one, the integrity and barrier properties of the silane film can be quantitatively assessed. nih.gov

Table 6: Typical Equivalent Circuit Parameters from EIS for a Bare vs. This compound-Modified Electrode

| Electrode Condition | Charge-Transfer Resistance (Rct) | Double-Layer Capacitance (Cdl) | Interpretation |

| Bare Conductive Substrate | Low (e.g., < 1 kΩ·cm²) | High (e.g., ~20 µF/cm²) | Fast electron transfer at the electrode-electrolyte interface. |

| This compound Modified | High (e.g., > 500 kΩ·cm²) | Low (e.g., ~2 µF/cm²) | The monolayer forms an effective insulating barrier, inhibiting charge transfer and increasing the dielectric separation. |

Cyclic Voltammetry for Monolayer Density and Quality

Other Characterization Techniques

Beyond common surface analysis methods, other specialized techniques provide unique insights into the properties of surfaces modified with this compound. These methods can offer highly sensitive quantitative data on monolayer formation, stability, and interaction with other molecules.

Radiolabeling offers a highly sensitive and quantitative method for determining the surface density and stability of self-assembled monolayers (SAMs). This technique involves incorporating a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), into the this compound molecule. By measuring the radioactivity of the modified surface using a scintillation counter or a similar detector, a direct and absolute quantification of the number of molecules per unit area can be achieved.

The primary advantage of radiolabeling is its ability to provide a direct measure of surface coverage, which is not always easily deconvoluted from data supplied by other techniques. For instance, a this compound molecule could be synthesized using a precursor containing a ¹⁴C atom within its hexyl chain. After the SAM formation process on a substrate like silicon oxide, the total radioactivity of the sample is measured. By knowing the specific activity of the radiolabeled silane (i.e., radioactivity per mole), the measured counts per minute can be directly converted into the number of moles of this compound, and thus the number of molecules, present on the surface.

This method can also be employed to study the stability of the monolayer by monitoring the decrease in radioactivity over time when the surface is exposed to various chemical environments. Furthermore, it can be used to quantify the adsorption of other, non-labeled molecules onto the this compound-modified surface if the adsorbing molecule is radiolabeled.

Table 1: Representative Data from Radiolabeling Analysis of an Alkylsilane Monolayer

This table illustrates the type of quantitative data that can be obtained through radiolabeling for determining the surface coverage of a self-assembled monolayer. The data is representative for a well-packed alkylsilane monolayer on a silicon oxide substrate.

| Parameter | Value | Description |

| Radiolabel | Carbon-14 (¹⁴C) | The isotope incorporated into the alkyl chain for detection. |

| Substrate | Silicon Wafer with Native Oxide | The surface upon which the monolayer is formed. |

| Measured Radioactivity | 25,000 CPM | Counts Per Minute detected from a 1 cm² sample area. |

| Specific Activity | 5.8 x 10¹⁰ CPM/mmol | The calibrated radioactivity of the specific batch of labeled silane. |

| Calculated Surface Moles | 4.31 x 10⁻⁷ mmol/cm² | The amount of silane chemisorbed on the surface. |

| Calculated Surface Density | 2.6 x 10¹⁴ molecules/cm² | The number of individual silane molecules per square centimeter. |

| Calculated Molecular Area | 38.5 Ų/molecule | The average area occupied by a single molecule, indicating packing density. |

The Quartz Crystal Microbalance (QCM) is a real-time, label-free technique that is exceptionally sensitive to mass changes on a surface. researchgate.net When used with dissipation monitoring (QCM-D), it not only measures the adsorbed mass but also provides information about the viscoelastic (i.e., softness or rigidity) properties of the deposited film. acs.org This makes it a powerful tool for studying the kinetics of this compound self-assembled monolayer (SAM) formation. doi.org

The core of a QCM is a thin piezoelectric quartz crystal disk sandwiched between two electrodes. acs.org Applying an alternating voltage causes the crystal to oscillate at a stable resonance frequency. acs.org When molecules like this compound adsorb onto the electrode surface, the total oscillating mass increases, leading to a decrease in the resonance frequency (Δf). For thin, rigid films, this frequency change is directly proportional to the added mass, as described by the Sauerbrey equation. diva-portal.org

The dissipation (ΔD) measurement provides complementary information. After the driving voltage is turned off, the oscillation decays, and the rate of this decay is the dissipation. acs.org A low dissipation value indicates a rigid, well-ordered film (like a densely packed SAM), while a high dissipation value suggests a soft, flexible, or highly hydrated layer.

The formation of a this compound monolayer can be monitored in real-time by flowing a dilute solution of the silane over the QCM sensor. The process typically shows distinct phases:

Baseline: A stable frequency and dissipation are established with a pure solvent (e.g., toluene) flowing over the sensor.

Silane Adsorption: Upon injection of the this compound solution, the frequency rapidly decreases as molecules adsorb to the sensor surface, indicating mass uptake. Simultaneously, the dissipation may increase slightly as the initial, less-organized layer is formed.

Monolayer Organization: As the monolayer assembles and cross-links, the film becomes more rigid. This is observed as a decrease in dissipation, while the frequency may continue to decrease slightly or stabilize.

Rinsing: Finally, flowing pure solvent over the surface removes any loosely bound (physisorbed) molecules, resulting in a slight increase in frequency and a stable, low dissipation value, which is characteristic of the final, covalently bound monolayer.

The following data table provides representative QCM-D results for the formation of a long-chain alkyltrichlorosilane monolayer, illustrating the changes in frequency and dissipation at each stage. researchgate.net

Table 2: Real-Time QCM-D Data for Alkyltrichlorosilane Monolayer Formation

This interactive table details the typical shifts in frequency (Δf) and dissipation (ΔD) observed during the self-assembly of a long-chain alkyltrichlorosilane (e.g., OTS, a close analogue of this compound) on a silicon dioxide-coated QCM sensor. researchgate.net

| Time (minutes) | Event | Δf (Hz) | ΔD (x 10⁻⁶) | Interpretation |

| 0 - 5 | Baseline (Solvent) | 0 | 0 | Stable sensor surface in pure toluene. |

| 5.1 | Silane Injection | -2 | 0.5 | Initial contact of silane solution with the sensor. |

| 5.1 - 15 | Adsorption & Reaction | -22.5 | 2.5 | Rapid mass increase due to silane adsorption and surface reaction. The layer is somewhat viscoelastic. |

| 15 - 30 | Monolayer Organization | -24.0 | 1.8 | Mass uptake slows; the film becomes more rigid as molecules organize and cross-link, indicated by the drop in dissipation. |

| 30.1 | Solvent Rinse | -23.5 | 1.1 | Removal of loosely bound molecules, resulting in a slight mass decrease. |

| 30.1 - 40 | Stable Monolayer | -23.5 | 1.0 | A stable, rigid, and well-formed monolayer is present on the surface. |

Applications of Hexyltrichlorosilane in Materials Science and Engineering

Advanced Coatings and Films

The high reactivity of the trichlorosilane (B8805176) moiety in hexyltrichlorosilane allows it to readily bond with and modify various surfaces, making it a key ingredient in the formulation of advanced coatings and films. innospk.com

This compound is extensively utilized in the creation of hydrophobic, or water-repellent, surfaces. innospk.cominnospk.commarketresearch.com The mechanism involves the formation of a self-assembled monolayer on a substrate, where the trichlorosilyl (B107488) groups react with surface hydroxyl groups to form strong siloxane bonds (Si-O-Si). researchgate.net This process results in a dense, well-ordered layer where the hexyl chains are oriented outwards, creating a low-energy surface that repels water.

The length of the alkyl chain in alkyltrichlorosilanes is a critical factor in determining the final properties of the coating. This compound, with its six-carbon chain, offers a balance between hydrophobicity and processability, making it suitable for applications such as coatings for mesoporous silica (B1680970). While longer alkyl chains can provide greater water repellency, they often require higher temperatures for the formation of the self-assembled monolayer. The effectiveness of these coatings is demonstrated by an increase in the water contact angle on the treated surfaces. Studies on various substrates have shown significant increases in hydrophobicity after treatment with this compound.

Table 1: Comparison of Alkyltrichlorosilanes for Hydrophobic Coatings

| Compound | Alkyl Chain Length | Key Characteristics |

|---|---|---|

| Butyltrichlorosilane | C4 | Higher reactivity, but provides less hydrophobicity. |

| This compound | C6 | Offers a good balance of hydrophobicity and ease of processing. |

| Octyltrichlorosilane | C8 | Provides increased hydrophobicity. gelest.com |

| Dodecyltrichlorosilane | C12 | Delivers superior water repellency but requires higher processing temperatures. rsc.org |

The formation of dense, hydrophobic monolayers by this compound also imparts significant anti-corrosion properties to metallic substrates. acs.orgsolubilityofthings.com The silane (B1218182) layer acts as a physical barrier, preventing corrosive agents such as water and ions from reaching the metal surface. acs.orgnih.govnoaa.gov Upon reaction with surface moisture, this compound can form hydrogen chloride, which is corrosive; however, under controlled application conditions, it forms a protective, passive film. nih.gov

Research has shown that self-assembled monolayers of alkylsiloxanes can act as effective protective barriers against etching by acidic media. acs.org For instance, SAMs formed from shorter-chain alkylsilanes like this compound have demonstrated the ability to protect substrates like lead zirconate titanate from degradation in hydrochloric acid for a period of time. acs.org The stability and integrity of the silane film are crucial for long-term corrosion protection.

This compound functions as a coupling agent and adhesion promoter in coatings, adhesives, and sealants. innospk.cominnospk.comcymitquimica.com It forms a durable chemical bridge between inorganic substrates (like glass and metals) and organic polymer matrices. mdpi.com One end of the this compound molecule bonds with the inorganic material, while the hexyl group improves compatibility and adhesion with the organic component of the coating or adhesive. specialchem.com This enhanced adhesion leads to improved durability and performance, particularly in moisture-rich environments.

This compound is instrumental in the bottom-up fabrication of highly ordered thin films through self-assembly. acs.org The process allows for the creation of monolayers with controlled thickness and surface properties on various substrates. researchgate.net This level of control is fundamental to the field of nanofabrication.

Glancing angle deposition (GLAD) is a technique used to create nanostructured thin films with controlled porosity and morphology, such as columnar or helical structures. intlvac.com While GLAD is a physical vapor deposition technique, the surface chemistry of the substrate plays a crucial role in the initial nucleation and subsequent growth of the film. Post-deposition surface modification with compounds like this compound can be employed to alter the surface properties of these complex nanostructures. For example, a post-treatment with this compound was used to passivate defects on WSe₂ nanoflakes, which could be produced with controlled morphology via techniques related to directional deposition. arabjchem.org The ability of this compound to form uniform, conformal coatings makes it suitable for modifying the surfaces of high-aspect-ratio nanostructures created by methods like GLAD, tuning their wettability and chemical stability. intlvac.com

Enhancement of Adhesion Properties in Coatings and Adhesives

Nanomaterials Functionalization

The surface modification of nanomaterials is critical for their stabilization, dispersion, and integration into various applications. This compound serves as a versatile surface functionalization agent for a range of nanomaterials.

This compound is widely employed as a surfactant and capping agent in the functionalization of silica nanoparticles. researchgate.net The trichlorosilyl group reacts with the silanol (B1196071) groups on the surface of the silica nanoparticles, creating a stable, covalently bonded organic layer. nih.gov The outward-projecting hexyl groups modify the surface properties of the nanoparticles, transforming them from hydrophilic to hydrophobic.

This surface modification has several key benefits:

Improved Stability and Dispersion: The hydrophobic layer prevents the agglomeration of nanoparticles in non-polar solvents and polymer matrices, leading to stable and uniform dispersions. acs.org The general role of surfactants is to prevent the coalescence of newly formed nanoparticles. ijcmas.com

Enhanced Reactivity and Compatibility: The functionalized surface can improve the compatibility of the silica nanoparticles with organic matrices in composites, leading to enhanced material properties.

The process of functionalizing silica nanoparticles can be carried out through post-grafting methods, where pre-synthesized silica particles are treated with this compound. researchgate.net This method allows for the preservation of the nanoparticle's initial structure. The choice of surfactant is known to influence the stability and fouling behavior of nanoparticle mixtures in applications like ultrafiltration. nih.gov

Table 2: Functionalization of Nanomaterials with this compound

| Nanomaterial | Functionalization Agent | Purpose | Outcome | Reference |

|---|---|---|---|---|

| Silica Nanoparticles | This compound | Surface modification, capping agent | Improved stability and reactivity | |

| WS₂ Nanoparticles | This compound | Surface modification to reduce agglomeration | Improved dispersion in oil-based suspensions | acs.org |

Silicon Nanowires (SiNWs) for Enhanced Surface Properties

The functionalization of silicon nanowires (SiNWs) with this compound is a key strategy for modifying their surface properties, particularly for applications in chemical sensing. researchgate.net Bare SiNWs often have limited sensitivity, especially towards nonpolar volatile organic compounds (VOCs). researchgate.net By coating the SiNWs, which typically have a native silicon oxide surface layer, with a hydrophobic monolayer of HTS, their selectivity towards nonpolar VOCs can be significantly enhanced. researchgate.netmdpi.com

This enhancement is attributed to several factors. The HTS monolayer modifies the surface from hydrophilic to hydrophobic, which alters the interaction mechanism with analyte molecules. researchgate.net For polar VOCs, the interaction is often a direct electrostatic effect that changes the charge carrier concentration in the nanowire. researchgate.net For nonpolar VOCs interacting with an HTS-modified surface, the mechanism is more indirect. Research suggests two primary molecular gating effects:

Conformational Changes: Adsorption of nonpolar VOCs can induce conformational changes in the HTS monolayer, which in turn alters the charged surface states at the interface between the silicon oxide and the monolayer. researchgate.net

Dielectric Environment Changes: The condensation of VOCs near the nanowire surface changes the local dielectric environment. researchgate.net

Both of these effects modulate the electrostatic field experienced by the SiNW, altering its conductivity and serving as the basis for a sensor response. researchgate.net This functionalization allows SiNW-based sensors to detect a wider range of chemical compounds with improved sensitivity. mdpi.com

Functionalization of Fullerene-like Nanoparticles (e.g., IF-WS₂)

Inorganic fullerene-like nanoparticles of tungsten disulfide (IF-WS₂) are known for their excellent solid lubricant properties. acs.orgnih.gov However, these nanoparticles have a tendency to agglomerate, which can negatively impact their performance in lubricant formulations. acs.orgnih.gov Surface functionalization with alkyl-silanes, including this compound, has been shown to be an effective method to overcome this issue. acs.orgresearchgate.net

The chemical modification of the IF-WS₂ surface with HTS improves their dispersion in oil-based suspensions. acs.orgnih.govresearchgate.net This alkyl-silane coating reduces the nanoparticles' tendency to clump together, leading to a more stable formulation and enhanced long-term tribological performance. acs.orgnih.gov Research has demonstrated that this surface treatment can lead to significant improvements in the mechanical properties of polymer composites reinforced with these nanoparticles. For instance, nanocomposites containing alkyl-silane-treated WS₂ nanoparticles have shown a 70% increase in fracture toughness compared to the neat epoxy.

The table below summarizes the observed effects of functionalizing IF-WS₂ nanoparticles with alkyl-silanes like this compound.

| Property | Observation | Research Finding |

| Dispersion | Improved | The surface modification leads to a remarkable improvement in the dispersion of IF-WS₂ in oil-based suspensions. researchgate.net |

| Agglomeration | Reduced | The alkyl-silane coating reduces the tendency of the IF-WS₂ nanoparticles to agglomerate. acs.orgnih.gov |

| Tribological Behavior | Enhanced | The improved dispersion leads to better long-term tribological behavior of oil formulated with the IF additive. acs.orgnih.gov |

| Mechanical Properties | Increased Fracture Toughness | Epoxy nanocomposites with alkyl-silane-treated WS₂ NPs showed a 70% increase in fracture toughness. |

This table is based on research findings on the effects of alkyl-silane functionalization on IF-WS₂ nanoparticles.

Magnetic Nanoparticles for Stable Aqueous Dispersions

Magnetic nanoparticles (MNPs), such as those made of ferrite, are often synthesized using methods that result in a hydrophobic surface, making them dispersible only in nonpolar solvents. researchgate.netresearchgate.net For many biomedical applications, however, the nanoparticles must be stable in aqueous media. researchgate.netresearchgate.net Silane chemistry provides a versatile strategy to achieve this.

The process involves a ligand exchange where the hydrophobic surfactant molecules on the MNP surface are replaced with silane molecules. researchgate.net While specific studies focusing solely on this compound for this purpose are part of a broader class of research, the principle applies. Silanes with various functional end groups can be used to create stable dispersions in water through electrostatic or steric repulsion. researchgate.netresearchgate.net For instance, silanes with amino or carboxylic acid end groups can render the MNPs highly water-dispersible. researchgate.net This surface modification not only prevents aggregation but can also provide a protective layer against mild acid and alkaline environments. researchgate.net The ability to functionalize MNPs with silanes is a generic approach that facilitates their use in a wide range of biological applications. researchgate.netresearchgate.net

Electronic and Optoelectronic Devices

This compound is utilized as an additive in advanced functional materials for electronic applications. dakenchem.com Its role often involves the precise modification of interfaces within electronic and optoelectronic devices. aip.org

Surface Potential Modulation in Metal-Oxide-Semiconductor (MOS) Devices

Self-assembled monolayers (SAMs) of molecules like this compound can induce a significant shift in the surface potential of a material. aip.org This electrostatic effect is critical for many (opto)electronic applications. aip.org A method based on capacitance-voltage (C-V) measurements of Metal-Oxide-Semiconductor (MOS) capacitors has been used to quantify this effect. aip.org

In these experiments, a SAM of this compound is assembled on a silicon dioxide (SiO₂) surface, which is the oxide layer in an MOS structure. aip.orgresearchgate.net By measuring the flat-band voltage of MOS capacitors with and without the HTS monolayer, the contribution of the molecules to the band offsets can be precisely extracted. aip.org Research using this technique found that a monolayer of this compound produces a significant surface potential modulation.

The table below presents the key findings from the electrostatic characterization of this compound monolayers in MOS structures.

| Parameter | Value | Description |

| Band Offset (Δ) | 0.5 ± 0.15 eV aip.org | This value represents the shift in the band structure, or the surface potential modulation, induced by the this compound SAM at the metal-oxide interface. aip.orgresearchgate.net |

| Effective Work Function (EWF) Shift | ~0.5 eV | The presence of the HTS monolayer causes a substantial shift in the effective work function of the metal gate in the MOS capacitor. |

This data is derived from studies using beveled oxide MOS capacitors to probe the electrostatics of self-assembled monolayers.

Improvement of Charge Transport Properties in Silicon Nanowires

The modification of silicon nanowire (SiNW) surfaces with this compound not only enhances their sensing capabilities but also impacts their fundamental electronic properties, including charge transport. researchgate.net The electrical conductivity of SiNWs is highly sensitive to surface effects due to their large surface-area-to-volume ratio. researchgate.netmdpi.com

When an HTS monolayer is assembled on a SiNW, it creates a molecular layer that can electrostatically "gate" the nanowire. researchgate.net Interactions between this layer and surrounding molecules (like VOCs) can alter the charge carrier density within the SiNW, thereby changing its conductivity. researchgate.netmdpi.com This modulation of charge transport is the fundamental principle behind using functionalized SiNWs as field-effect transistor (FET) based sensors. researchgate.netmdpi.com The improved charge transport characteristics are also beneficial for other applications, such as enabling better ion accommodation in SiNWs used as anode materials in batteries. usc.edu The ability to control surface properties through functionalization with molecules like HTS is crucial for optimizing the performance of SiNW-based electronic devices. researchgate.net

Application in Organic Electronic Devices

The use of solution-processed two-dimensional (2D) materials, such as molybdenum disulfide (MoS₂), is a promising avenue for creating large-area and flexible electronic devices. researchgate.net A major challenge in this field is preventing the 2D flakes from restacking or aggregating in solution, which hinders the formation of high-quality thin films. researchgate.net

Recent research has shown that alkyl-trichlorosilanes, and specifically this compound, can be used as a surfactant to create highly stable dispersions of MoS₂ flakes. researchgate.net This surface modification prevents the restacking of the 2D layers, allowing for the creation of homogeneous, multiflake thin films via methods like spin-coating. researchgate.net In these devices, the hexyl-trichlorosilane molecules electronically insulate the flakes to some degree. Studies have found a trade-off between the dispersibility offered by the surfactant and its insulating properties. Notably, it was found that using this compound (as opposed to other alkyl-trichlorosilanes with different chain lengths) resulted in the maximum electron mobility (0.02 cm² V⁻¹ s⁻¹) in space-charge limited current devices, demonstrating its utility in fabricating solution-processed organic electronic devices. researchgate.net

Chemical Sensing and Biosensing Platforms

This compound (HTS) is a key organosilane compound in the field of materials science, particularly for the surface modification of substrates used in chemical and biosensing devices. Its utility stems from the highly reactive trichlorosilyl group, which can form stable, covalent bonds with hydroxylated surfaces such as silicon, glass, and various metal oxides. researchgate.netacs.org The hexyl chain, a six-carbon alkyl group, then forms a densely packed, hydrophobic self-assembled monolayer (SAM). This process of silanization is a foundational technique for tailoring the interfacial properties of materials, which is critical for developing high-performance sensors. acs.orgnih.gov The resulting organic layer can enhance sensor stability, sensitivity, and selectivity by providing a defined chemical interface for further functionalization or for direct interaction with analytes. researchgate.netnih.gov

The creation of reliable and sensitive biosensors depends critically on the effective immobilization of biological recognition elements (bioreceptors) onto the transducer surface. sci-hub.seresearchgate.net this compound provides a robust platform for the covalent attachment of biomolecules, ensuring their stability and retaining their biological activity. acs.orgsolubilityofthings.com The process begins with the formation of an HTS self-assembled monolayer (SAM) on a hydroxyl-bearing substrate, such as silicon dioxide (SiO2). researchgate.net This creates a well-defined, hydrophobic surface. While HTS itself primarily creates an alkyl-terminated surface, it serves as a foundational layer that can be co-assembled or subsequently modified with other silanes bearing functional head groups (e.g., amine, carboxyl). acs.org These groups then act as anchor points for the covalent immobilization of biomolecules like polypeptides and oligonucleotides. acs.orgfrontiersin.org

This covalent linkage is more stable than physical adsorption, preventing the leaching of bioreceptors and enhancing the operational and storage stability of the biosensor. researchgate.netfrontiersin.org The ability to create well-ordered molecular adlayers is crucial for controlling the density and orientation of immobilized biomolecules, which directly impacts the sensitivity and specificity of the biosensor. acs.orgsci-hub.se Research has demonstrated the use of alkyltrichlorosilane-based SAMs for attaching probes to various substrates, including quartz and stainless steel, highlighting the versatility of this chemistry for bioanalytical applications. acs.org

Table 1: Examples of Substrate Functionalization for Biomolecule Immobilization

| Substrate Material | Functionalization Chemistry | Target Biomolecule Type | Application Field | Reference(s) |

| Silicon/Silicon Dioxide | Alkyltrichlorosilane SAMs | DNA, Proteins (Enzymes) | FET-based biosensors, DNA arrays | acs.orgnih.govfrontiersin.org |

| Quartz | Alkyltrichlorosilane SAMs with functional head groups | Polypeptides, Oligonucleotides | Bioanalytical platforms | acs.org |

| Medical Grade Stainless Steel | Alkyltrichlorosilane SAMs with functional head groups | Amine and Thiol probes | Biomedical and bioanalytical devices | acs.org |

| Titanium | n-hexyltrichlorosilane SAMs | Pyrrole (B145914) (for polymer film) | Biocompatible coatings, biosensors | researchgate.net |

The interaction between a medical implant and the surrounding biological environment is dictated by the device's surface properties. nih.govresearchgate.net Unmodified material surfaces can trigger adverse reactions, such as protein fouling, inflammation, or poor tissue integration. Surface functionalization with this compound is a strategy employed to enhance the biocompatibility of biomedical devices. By forming a stable, hydrophobic SAM, HTS alters the surface energy and chemistry of the substrate material. acs.org

Research on silicon nanowires (SiNWs) has shown that functionalization with HTS improves their biocompatibility, making them more suitable for biomedical applications such as drug delivery systems. The modified surface can reduce nonspecific binding of proteins and other biomolecules, which is a critical first step in preventing biofouling and subsequent adverse biological responses. Similarly, studies on metallic biomaterials like titanium have explored silanization with HTS to create densely packed monolayers. researchgate.net Such coatings can passivate the metal surface, potentially reducing ion leaching and improving integration with host tissue. The ability to create these robust, covalently bound organic layers is a key step toward engineering biomaterials that interact with biological systems in a controlled and favorable manner. acs.org

Table 2: Research Findings on HTS for Enhanced Biocompatibility

| Biomedical Device/Material | Substrate | Effect of HTS Functionalization | Research Focus | Reference(s) |

| Biosensors / Drug Delivery Systems | Silicon Nanowires (SiNWs) | Improved biocompatibility, enhanced stability in biological environments. | Modifying surface properties for better interaction with biological tissues. | |

| Medical Implants | Polycrystalline Titanium | Formation of a densely packed, passivating monolayer. | Improving surface chemistry for biocompatible coatings. | researchgate.net |

| General Biomedical Surfaces | Quartz, Stainless Steel | Creation of robust, functionalizable adlayers to control surface properties. | Developing platforms for tethering biological entities to inorganic substrates. | acs.org |

This compound plays a significant role in the development of highly sensitive gas sensors, particularly for the detection of volatile organic compounds (VOCs) and ammonia (B1221849) (NH₃). researchgate.net The primary application is in the surface functionalization of semiconductor-based sensors, such as those employing silicon nanowire field-effect transistors (SiNW-FETs). nih.govmdpi.com

The HTS monolayer modifies the SiNW surface, and the detection of nonpolar VOCs is primarily governed by a molecular gating effect. nih.gov When VOC molecules adsorb onto or between the hexyl chains of the SAM, they induce a change in the local dielectric environment and can alter the charged surface state density of the nanowire. nih.gov This change modulates the conductivity of the SiNW, which is measured as a change in the source-drain current, providing a detectable sensor signal. nih.govmdpi.com The length of the alkyl chain is a critical parameter; this compound (C6) has been found to provide an optimal balance between creating a sensitive layer and avoiding steric hindrance that could limit VOC access, a problem observed with longer chains.

For ammonia (NH₃) sensing, surface modification of silicon-based sensors is also crucial. researchgate.net While various materials are used to enhance NH₃ sensing performance, the fundamental principle often involves modulating the electronic properties of the silicon substrate. The functionalization of SiNWs, which can include silanization, is a key step to control surface trap states and improve the physical and chemical interaction with gas analytes at room temperature. researchgate.net

Table 3: Performance of HTS-Modified Gas Sensors

| Sensor Type | Analyte | Key Performance Characteristic | Sensing Mechanism | Reference(s) |

| SiNW-FET | Nonpolar VOCs (e.g., Acetone, Ethanol) | Enhanced sensitivity and response at room temperature. | Molecular gating; change in dielectric constant and surface charge upon analyte adsorption. | nih.govmdpi.comnih.gov |

| SiNW-based sensor | Ammonia (NH₃) | Enables room temperature detection with distinct response. | Modulation of surface states and charge carrier concentration in the silicon nanowire. | researchgate.net |

| Chemoresistive Sensor | Various VOCs | Optimal balance between alkyl chain flexibility and monolayer density for conductivity modulation. | Adsorption-induced changes in the electrical resistance of the sensing layer. | mdpi.com |

Environmental Considerations and Hazard Assessment

Degradation Pathways and Environmental Fate of Hexyltrichlorosilane

The environmental fate of this compound is primarily dictated by its high reactivity with water. nih.govechemi.comnoaa.gov As a member of the chlorosilane family, its primary degradation pathway is rapid hydrolysis upon contact with moisture in the air or water bodies. nih.govechemi.comgesamp.org This process is a key determinant of its environmental persistence and the nature of its subsequent products.

The hydrolysis reaction of this compound involves the cleavage of the silicon-chlorine bonds, leading to the formation of hexylsilanetriol and hydrochloric acid (HCl). cymitquimica.com This reaction can be vigorous, evolving heat and corrosive HCl gas, particularly in the presence of moist air where the compound fumes. nih.govechemi.comnoaa.gov The reaction proceeds as follows: